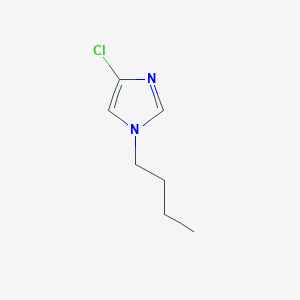
1-Butyl-4-chloroimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-4-chloroimidazole is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and other industrial fields due to their unique chemical properties
Preparation Methods
The synthesis of 1-butyl-4-chloroimidazole typically involves the alkylation of 4-chloroimidazole with butyl halides under basic conditions. One common method is the reaction of 4-chloroimidazole with butyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial production methods may involve continuous flow processes to enhance yield and purity. These methods often employ catalysts and optimized reaction conditions to achieve efficient synthesis on a larger scale.
Chemical Reactions Analysis
1-Butyl-4-chloroimidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various derivatives.
Oxidation and Reduction: The imidazole ring can undergo oxidation to form N-oxides or reduction to form dihydroimidazoles.
Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids in the presence of palladium catalysts to form biaryl compounds.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Butyl-4-chloroimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives have shown potential as antimicrobial agents, inhibiting the growth of bacteria and fungi.
Medicine: It is explored for its potential as an antihypertensive agent, particularly in the development of angiotensin-converting enzyme (ACE) inhibitors.
Industry: It is used in the synthesis of materials with specific electronic properties, such as conductive polymers and dyes.
Mechanism of Action
The mechanism of action of 1-butyl-4-chloroimidazole and its derivatives often involves interaction with specific molecular targets. For example, as an antimicrobial agent, it may disrupt bacterial cell membranes or inhibit essential enzymes. As an ACE inhibitor, it binds to the active site of the enzyme, preventing the conversion of angiotensin I to angiotensin II, thereby lowering blood pressure.
Comparison with Similar Compounds
1-Butyl-4-chloroimidazole can be compared with other haloimidazoles such as 1-butyl-4-bromoimidazole and 1-butyl-4-iodoimidazole. These compounds share similar chemical structures but differ in their reactivity and applications due to the different halogen atoms. The chlorine atom in this compound provides a balance between reactivity and stability, making it a versatile compound for various applications.
Similar compounds include:
- 1-Butyl-4-bromoimidazole
- 1-Butyl-4-iodoimidazole
- 1-Butyl-4-fluoroimidazole
Each of these compounds has unique properties that make them suitable for specific applications in research and industry.
Properties
Molecular Formula |
C7H11ClN2 |
|---|---|
Molecular Weight |
158.63 g/mol |
IUPAC Name |
1-butyl-4-chloroimidazole |
InChI |
InChI=1S/C7H11ClN2/c1-2-3-4-10-5-7(8)9-6-10/h5-6H,2-4H2,1H3 |
InChI Key |
IKFHOUWXXJKENT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=C(N=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















